2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride
Description
2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride (CAS: 1220035-22-2) is a hydrochloride salt with the molecular formula C₉H₁₅ClN₂O₂ and a molecular weight of 218.68 g/mol. It is a crystalline solid used primarily in industrial and scientific research. The compound features a furan ring substituted at the 2-position, which contributes to its unique electronic and steric properties. Storage recommendations include keeping the material sealed in a dry, room-temperature environment .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h3-5H,6,10H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPESZOZCRQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Based on Available Information
Given the limited direct information, the synthesis of 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride can be approached by considering the functional groups present in the molecule and adapting known methods for similar compounds.
- Amide Coupling: The target molecule contains an amide bond between 2-amino-2-methylpropanamide and 2-furylmethylamine. A common strategy involves coupling a carboxylic acid derivative with an amine.
- 2-Amino-2-methylpropanamide Synthesis: Patent CN102477002B describes methods for synthesizing 3-amino-2,2-dimethylpropionamide, which is structurally similar to 2-amino-2-methylpropanamide. These methods could be adapted.
- Furylmethylamine Introduction: Patent US20080064876A1 mentions the use of 2-furylmethanamine as a starting material for related compounds. This suggests that introducing the furylmethyl group via reductive amination or a similar reaction is feasible.
Proposed Multi-Step Synthesis
Based on the above strategies, a possible synthetic route is outlined below:
- Synthesis of 2-Amino-2-methylpropanamide:
- Adaptation of methods from CN102477002B involving esterification, protection, and ammonia solution steps using appropriate starting materials. For example, using methylol trimethylacetic acid as a raw material.
- Esterification: React methylol trimethylacetic acid with an alcohol (e.g., methanol, ethanol) under acid catalysis (e.g., hydrochloric acid, sulfuric acid) to obtain a methylol ester.
- Protection: React the methylol ester with an acyl chloride (e.g., Acetyl Chloride 98Min., Benzoyl chloride) in a suitable solvent (e.g., methylene dichloride, pyridine) in the presence of a base (e.g., sodium carbonate, potassium hydroxide).
- Ammonia Solution: React the protected ester with ammonia solution to obtain 2-amino-2-methylpropanamide.
- Synthesis of N-(2-furylmethyl)-2-methylpropanamide:
- Couple 2-amino-2-methylpropanamide with 2-furylmethanamine using a coupling agent such as HATU, or EDC.
- Deprotect the amine if necessary.
- Hydrochloride Salt Formation:
- Treat the resulting 2-Amino-N-(2-furylmethyl)-2-methylpropanamide with hydrochloric acid in a suitable solvent to form the hydrochloride salt.
Detailed Reaction Conditions and Analysis
Due to the absence of specific experimental procedures for the target compound, the following provides example conditions based on similar reactions:
Step 1: Esterification
| Parameter | Condition |
|---|---|
| Reactants | Hydroxypivalic acid, alcohol (Methanol) |
| Catalyst | Vitriol |
| Solvent | Methyl alcohol |
| Temperature | Reflux |
| Reaction Time | 6h |
| Product | Methylol trimethylacetic acid methyl esters |
| Productive Rate | 73% |
| GC | 99.2% |
Step 2: Protection
| Parameter | Condition |
|---|---|
| Reactants | Hydroxypivalic acid ester, acyl chlorides |
| Solvent | Methylene dichloride |
| Alkali | Sodium carbonate |
| Product | 3-acetoxyl group-PA methyl esters |
Step 3: Amide Bond Formation
| Parameter | Condition |
|---|---|
| Reactants | 2-amino-2-methylpropanamide, 2-furylmethanamine, coupling agent (HATU) |
| Solvent | DMF |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-24 hours |
Step 4: Hydrochloride Salt Formation
| Parameter | Condition |
|---|---|
| Reactants | 2-Amino-N-(2-furylmethyl)-2-methylpropanamide, HCl |
| Solvent | Ethyl ether |
| Temperature | 0°C |
Analytical Data
- NMR Spectroscopy: \$$^1H$$ NMR and \$$^{13}C$$ NMR should be used to confirm the structure of the synthesized compound.
- Mass Spectrometry: Mass spectrometry (MS) will provide the molecular weight of the compound.
- HPLC: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.
- Melting Point: Determine the melting point of the hydrochloride salt to characterize the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride is a compound with significant potential in various scientific and pharmaceutical applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and as a research tool.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of 2-amino compounds exhibit cytotoxic properties against cancer cell lines. The presence of the furylmethyl group may enhance interaction with biological targets, making it a candidate for further development in anticancer therapy .
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
- Enzyme Inhibition Studies : The ability of 2-amino compounds to inhibit specific enzymes can be explored to understand their role in metabolic processes. For instance, studies on amino acid metabolism have utilized such compounds to elucidate the action of aminotransferases .
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems.
- Potential Neuroprotective Effects : Preliminary studies suggest that compounds similar to 2-amino-N-(2-furylmethyl)-2-methylpropanamide may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .
Case Studies
Several case studies highlight the utility of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of amino compounds against different cancer cell lines. The results indicated that modifications to the furylmethyl group significantly enhanced cytotoxicity, suggesting a promising avenue for drug development .
Case Study 2: Enzyme Interaction
In a biochemical assay focusing on aminotransferases, researchers utilized this compound as an inhibitor. The results provided valuable data on enzyme kinetics and highlighted the compound's role in metabolic regulation .
Mechanism of Action
The mechanism by which 2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Aliphatic Substituents
- 2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS: 1220035-05-1) Molecular Formula: C₈H₁₉ClN₂O Key Differences: The isobutyl group replaces the furylmethyl moiety, reducing aromaticity and increasing lipophilicity. This structural change may impact bioavailability and metabolic stability in pharmaceutical applications .
- 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS: 1219957-57-9) Molecular Formula: C₈H₂₁Cl₂N₃O Key Differences: The dimethylaminoethyl substituent introduces a cationic tertiary amine, enhancing water solubility compared to the neutral furan ring. This compound’s dihydrochloride form increases its molecular weight to 246.18 g/mol, making it suitable for applications requiring ionic interactions, such as enzyme inhibition .
Analogues with Aromatic or Heterocyclic Substituents
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909313-82-1) Molecular Formula: C₁₁H₁₄ClFN₂O Key Differences: The fluorophenyl group provides electron-withdrawing effects, improving metabolic stability and binding affinity in drug candidates. With a purity ≥95%, this compound is widely used in pharmaceuticals and agrochemicals .
Analogues with Functionalized Substituents
- (S)-2-Amino-N-(prop-2-ynyl)propanamide Key Differences: The propargyl group enables click chemistry applications, contrasting with the furan’s π-π stacking capability. This compound is used in synthesizing magnetic mesoporous silica composites .
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Solubility
Biological Activity
2-Amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H13ClN2O2
- CAS Number : 22372267
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound exhibits properties that may influence:
- Enzymatic Activity : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes.
- Receptor Binding : Potential interactions with neurotransmitter receptors could underlie its pharmacological effects.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antihistaminic Activity : Studies have demonstrated that derivatives of 2-amino compounds exhibit antihistaminic properties, which can be beneficial in treating allergic reactions and conditions such as asthma .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent.
- Cytotoxic Effects : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential applications in oncology .
Case Studies and Research Findings
- Antihistaminic Activity :
- Cytotoxicity Studies :
- Antimicrobial Testing :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-(2-furylmethyl)-2-methylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example:
- Step 1 : React 2-amino-2-methylpropanamide with 2-(chloromethyl)furan in the presence of a base (e.g., NaOH) to form the amide bond .
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
Critical factors :- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., furan ring oxidation) .
- Solvent : Use anhydrous conditions to avoid hydrolysis of the furylmethyl group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR :
- Peaks at δ 6.2–6.5 ppm (furan protons) .
- δ 1.4–1.6 ppm (geminal methyl groups on the 2-methylpropanamide backbone) .
- IR :
- Stretching at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (NH₂/NH) .
- X-ray crystallography (if crystalline): Validates spatial arrangement of the furylmethyl substituent .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water (due to hydrochloride salt) .
- Stability :
Advanced Research Questions
Q. How does the furylmethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Electrophilic substitution : The furan ring undergoes electrophilic attack at the α-position (e.g., nitration, halogenation), which can modify bioactivity .
- Nucleophilic reactivity : The secondary amine in the propanamide backbone participates in Schiff base formation with aldehydes/ketones .
Methodological note : Monitor reactions via TLC (Rf ~0.3 in ethyl acetate) and LC-MS to track intermediates .
Q. What computational approaches (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule .
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via hydrogen bonding with the amide group and π-π stacking with the furan ring .
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Experimental variables :
- Solution : Standardize protocols (e.g., fixed pH, consistent cell passage number) and validate with orthogonal assays (SPR, ITC) .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Amino-2-methylpropanamide + 2-(chloromethyl)furan | 68 | 92 | |
| Amide Coupling | 2-Methylpropanoyl chloride + 2-Furylmethylamine | 75 | 95 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Peaks/Features | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.3 (m, 2H), δ 1.5 (s, 6H) | Furan protons, geminal methyls | |
| IR | 1670 cm⁻¹ (C=O), 3350 cm⁻¹ (NH) | Amide bond, amine groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
